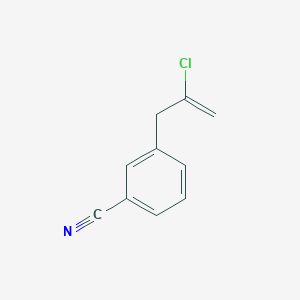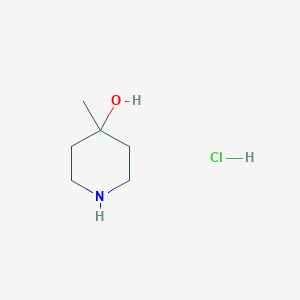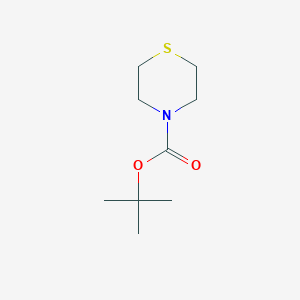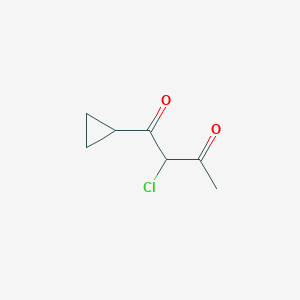
2-Chloro-3-(3-cyanophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3-cyanophenyl)-1-propene is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol
- The compound 2-Chloro-3-(3-cyanophenyl)-1-propene has been utilized in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate important in the production of antidepressant drugs. Saccharomyces cerevisiae reductase displayed high activity and selectivity in this process, offering a 100% enantiomeric excess value for the product (Choi et al., 2010).
Molecular Structure Analysis
- A detailed electron diffraction study has been conducted on the molecular structure of 3-chloro-2-chloromethyl-1-propene, a related compound. This study provided insight into the conformers and molecular geometry, enhancing our understanding of the chemical's structural characteristics (Shen, 1979).
Synthesis and Polymerization
One-Pot Preparation of Precursors
- The compound serves as a precursor in various synthesis processes. Notably, a one-pot preparation method was developed for 1,2-diacetoxy-2-propene, showcasing the compound's role in streamlined synthetic procedures (Kunikazu & Kondo, 1990).
Copolymers Synthesis
- In the realm of materials science, this compound has been instrumental in synthesizing novel copolymers with trisubstituted ethylenes and styrene. These copolymers exhibit unique properties, like high glass transition temperatures, highlighting the compound's utility in polymer chemistry (Kim et al., 1999).
Pharmaceutical Applications
Lipase Catalyzed Kinetic Resolution
- The compound has found applications in the pharmaceutical industry, particularly in the enantiomerically pure preparation of chloro alcohols. These alcohols are significant in the pharmaceutical sector, and their efficient production via lipase-catalyzed processes underscores the compound's relevance in medicinal chemistry (Raju, Chiou, & Tai, 1995).
Organic Synthesis and Catalysis
- Additionally, this compound plays a role in organic synthesis and catalysis, exemplified by its involvement in oxygenation processes of allylsilanes catalyzed by palladium(II). This application signifies the compound's importance in intricate chemical reactions and synthesis pathways (Muzart & Riahi, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chloroprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZRXPRYBKXCQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641137 |
Source


|
| Record name | 3-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-69-3 |
Source


|
| Record name | 3-(2-Chloro-2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)



![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)
